
ピキサントロンマレイン酸塩
概要
説明
ピキサントロンジマレアートは、実験的な抗腫瘍剤(抗がん剤)であり、ミトキサントロンのアナログで、心臓組織に対する毒性効果が低くなっています。これは、トポイソメラーゼII阻害剤とインターカレーティング剤として作用します。 この化合物は、主に再発性または難治性の攻撃性非ホジキンリンパ腫の治療に使用されます .
科学的研究の応用
Treatment of Non-Hodgkin Lymphoma
-
Efficacy in Relapsed/Refractory NHL :
- Pixantrone has been evaluated in several clinical trials, notably the PIX301 study, which demonstrated its effectiveness as a monotherapy in patients with relapsed or refractory aggressive NHL. In this trial, pixantrone showed a complete response rate of 20% compared to 5.7% for physician's choice therapy .
- A retrospective analysis indicated that among patients treated with pixantrone, some achieved durable responses lasting over 400 days, irrespective of their previous treatment responses .
- Comparative Safety Profile :
Long-Term Response and Remission
A detailed case study involving 17 patients with aggressive NHL revealed that:
- The median age was 61 years, with most patients having received at least two prior therapies.
- Responses varied widely; however, durable responses were observed in several cases regardless of previous treatment outcomes.
- Notably, four patients remained progression-free for over 400 days following treatment with pixantrone .
Comparative Efficacy
Drug | Complete Response Rate | Severe Cardiotoxicity Incidence | Other Side Effects |
---|---|---|---|
Pixantrone | 20% | Significantly lower than doxorubicin | Reduced infections and thrombocytopenia |
Doxorubicin | Varies (typically higher) | High incidence | Febrile neutropenia common |
Mitoxantrone | Varies | High incidence | Similar side effects as doxorubicin |
作用機序
ピキサントロンジマレアートは、DNAにインターカレーションし、トポイソメラーゼIIを阻害することによって効果を発揮します。この作用は、タンパク質-DNA複合体の安定化をもたらし、その結果、二重鎖DNA切断とDNA複製阻害が起こります。 この化合物の独自の構造により、他のアントラサイクリンと比較して、これらの効果を心臓毒性を低下させて発揮することができます .
類似の化合物との比較
類似の化合物
ミトキサントロン: 同様の抗腫瘍特性を持つアントラセンジオンですが、心臓毒性が高いです。
ドキソルビシン: 同様の作用機序を持つアントラサイクリンですが、より重度の心臓毒性効果があります。
アメタントロン: 有意な抗腫瘍活性を示す別のアントラセンジオンですが、毒性が高いです
独自性
ピキサントロンジマレアートは、攻撃性非ホジキンリンパ腫の治療効果を維持しながら、心臓毒性が低いため、ユニークです。 その構造は、効果的なDNAインターカレーションとトポイソメラーゼII阻害を、副作用を少なくして可能にし、他のアントラサイクリンやアントラセンジオンにとって有望な代替手段となっています .
準備方法
合成経路および反応条件
ピキサントロンジマレアートは、アントラセンジオン構造の修飾を含む一連の化学反応によって合成されます。
工業生産方法
ピキサントロンジマレアートの工業生産には、高収率と高純度を保証するために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、特定の溶媒と試薬の使用が含まれ、その後、結晶化と濾過などの精製工程が続きます .
化学反応の分析
反応の種類
ピキサントロンジマレアートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を生成することができます。
還元: ピキサントロンジマレアートは、還元されて、還元誘導体を生成することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応のための求核剤があります。 これらの反応は、通常、所望の生成物の生成を確実にするために、制御された温度とpH条件下で行われます .
形成される主な生成物
これらの反応から形成される主な生成物には、ピキサントロンジマレアートのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが異なる化学的および薬理学的特性を持っています .
科学研究への応用
ピキサントロンジマレアートは、次のような幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Mitoxantrone: An anthracenedione with similar antineoplastic properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with a similar mode of action but more severe cardiotoxic effects.
Ametantrone: Another anthracenedione with significant anti-tumor activity but higher toxicity
Uniqueness
Pixantrone dimaleate is unique due to its reduced cardiotoxicity while maintaining efficacy in treating aggressive non-Hodgkin’s lymphoma. Its structure allows for effective DNA intercalation and topoisomerase II inhibition with fewer side effects, making it a promising alternative to other anthracyclines and anthracenediones .
生物活性
Pixantrone dimaleate is a novel aza-anthracenedione compound that has garnered attention for its potential in treating relapsed or refractory aggressive non-Hodgkin lymphoma (NHL). This article delves into the biological activity of pixantrone dimaleate, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile, particularly concerning cardiotoxicity.
Pixantrone exhibits a multifaceted mechanism of action:
- DNA Intercalation : Similar to anthracyclines, pixantrone intercalates into DNA, disrupting the normal function of nucleic acids. This interaction leads to nucleic acid compaction and stabilization of the DNA structure.
- Topoisomerase II Inhibition : Pixantrone acts as a topoisomerase II poison, stabilizing the transient protein-DNA complex, which results in double-strand breaks in DNA . However, the correlation between these breaks and cytotoxic potency remains unclear .
- Covalent Drug-DNA Adduct Formation : The compound is activated by formaldehyde to form stable covalent adducts with DNA. This reaction is both concentration and time-dependent, showing a significantly higher propensity for adduct formation compared to mitoxantrone .
Clinical Trials Overview
Pixantrone has been evaluated in multiple clinical trials, most notably the PIX301 study, which assessed its efficacy as a treatment for heavily pretreated patients with aggressive NHL. Key findings include:
- Complete Response Rates : In the PIX301 trial, 24% of patients achieved a complete response (CR) or unconfirmed complete response (CRu) with pixantrone .
- Long-Term Remission : Case studies indicate that some patients experienced durable responses and long-term remission, with several remaining progression-free for over 400 days following treatment .
Comparative Efficacy
A comparison of pixantrone with other chemotherapeutic agents reveals its competitive efficacy:
Study | Treatment | CR Rate (%) | ORR (%) | PFS (months) | OS (months) |
---|---|---|---|---|---|
PIX301 | Pixantrone | 24 | 37.1 | 5.3 | Not reported |
Comparator Arm | Various single-agent therapies | 5.7 | 14.3 | 2.6 | Not reported |
Real-life Studies | Pixantrone Monotherapy | 10 | 24 | 2.0 | 3.4 |
Safety Profile
One of the significant advantages of pixantrone over traditional anthracyclines is its reduced cardiotoxicity:
- Cardiotoxicity Reduction : Pixantrone has been designed to minimize cardiotoxic effects while maintaining antineoplastic activity. It achieves this by reducing the formation of free radicals and cardiotoxic metabolites typically associated with anthracycline treatments .
- Mechanistic Insights : The compound's redox inactivity contributes to its lower cardiotoxic profile, as it does not bind iron or promote reactive oxygen species formation to the same extent as other agents .
Case Studies and Observations
Several case studies have highlighted the clinical utility of pixantrone:
- In one instance, a patient with diffuse large B-cell lymphoma (DLBCL) achieved CR after receiving pixantrone combined with rituximab, leading to long-term remission post-consolidation therapy .
- Another patient who relapsed after allogeneic stem cell transplantation also achieved CR with pixantrone without significant side effects .
特性
Key on ui mechanism of action |
Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3] |
---|---|
CAS番号 |
144675-97-8 |
分子式 |
C21H23N5O6 |
分子量 |
441.4 g/mol |
IUPAC名 |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
GORZTPPEWDXGBU-BTJKTKAUSA-N |
SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
異性体SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O |
外観 |
Brown to black solid powder |
ピクトグラム |
Acute Toxic; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO and water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione 5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione 6,9-AEA-BIQDO 6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione BBR 2778 BBR-2778 BBR2778 pixantrone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。